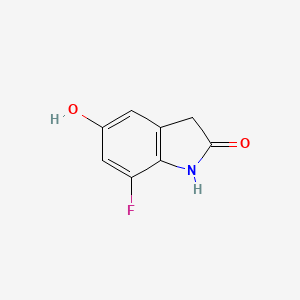![molecular formula C25H25N3O3 B15131579 [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate CAS No. 1965309-71-0](/img/structure/B15131579.png)
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is a complex organic compound that features a piperazine ring substituted with benzamide and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzamide group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the phenyl group with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to a benzylamine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(4-phenylpiperidin-1-yl)benzenesulfonylamino] acetic acid
- Piperacillin
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it combines the structural features of benzamide and phenyl acetate, potentially offering a broader range of biological activities and therapeutic applications.
Eigenschaften
CAS-Nummer |
1965309-71-0 |
|---|---|
Molekularformel |
C25H25N3O3 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C25H25N3O3/c1-19(29)31-24-13-11-23(12-14-24)28-17-15-27(16-18-28)22-9-7-21(8-10-22)26-25(30)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,30) |
InChI-Schlüssel |
MHOVHVCBZVSYJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
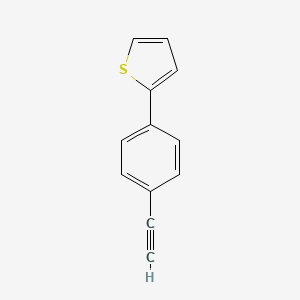

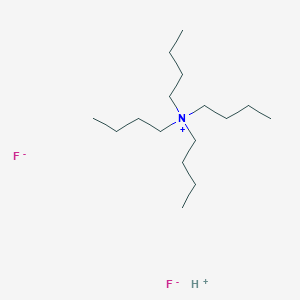
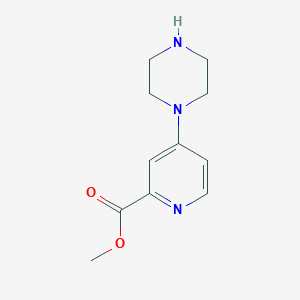

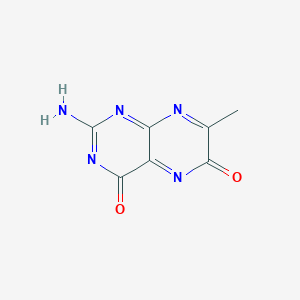
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
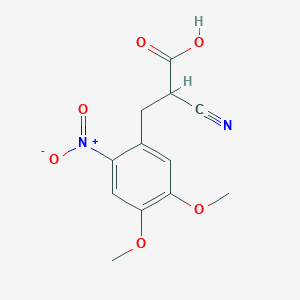
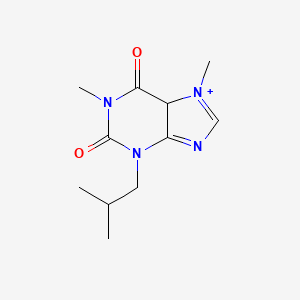
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
